molecular formula C15H12BrF3O B8166652 3-Bromo-2-methyl-4'-(2,2,2-trifluoroethoxy)-1,1'-biphenyl

3-Bromo-2-methyl-4'-(2,2,2-trifluoroethoxy)-1,1'-biphenyl

Cat. No.: B8166652
M. Wt: 345.15 g/mol
InChI Key: UYYQJRJWKPVTBS-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl typically involves several steps:

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoroethoxylation: The trifluoroethoxy group can be added through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol (CF3CH2OH) and a suitable base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in materials science for developing new polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The trifluoroethoxy group could influence its lipophilicity and membrane permeability, while the bromine atom might participate in halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    3-Bromo-2-methyl-1,1’-biphenyl: Lacks the trifluoroethoxy group.

    4’-Trifluoroethoxy-1,1’-biphenyl: Lacks the bromine and methyl groups.

Uniqueness

3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. The trifluoroethoxy group, in particular, can significantly influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-bromo-2-methyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3O/c1-10-13(3-2-4-14(10)16)11-5-7-12(8-6-11)20-9-15(17,18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYQJRJWKPVTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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